2-(Oxetan-3-YL)acetaldehyde
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Overview
Description
2-(Oxetan-3-YL)acetaldehyde is an organic compound with the molecular formula C5H8O2. It features a four-membered oxetane ring attached to an acetaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-YL)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the acetaldehyde group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Further functionalization can introduce the acetaldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-YL)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxetane ring under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
2-(Oxetan-3-YL)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Oxetane-containing compounds are explored for their potential as drug candidates due to their unique structural properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-YL)acetaldehyde involves its reactivity due to the strained oxetane ring and the reactive aldehyde group. The oxetane ring can undergo ring-opening reactions, making it a useful intermediate in synthetic chemistry. The aldehyde group can participate in various nucleophilic addition reactions, further expanding its utility .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: Another oxetane derivative with a ketone group instead of an aldehyde group.
3-Oxetanol: An oxetane derivative with a hydroxyl group.
Oxetane: The parent compound without any functional groups attached.
Properties
IUPAC Name |
2-(oxetan-3-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-2-1-5-3-7-4-5/h2,5H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFBKSGZBRGQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928758-00-3 |
Source
|
Record name | 2-(oxetan-3-yl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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